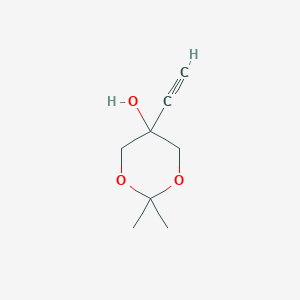

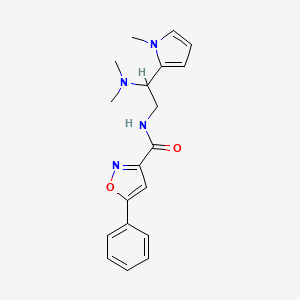

![molecular formula C25H23N5 B2540883 3-(3-Methylphenyl)-N-(2-Phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amin CAS No. 866845-68-3](/img/structure/B2540883.png)

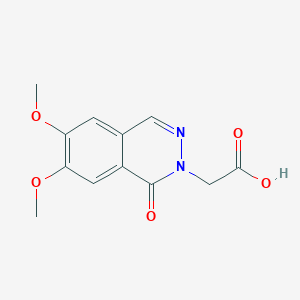

3-(3-Methylphenyl)-N-(2-Phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" belongs to a class of triazoloquinazoline derivatives, which are tricyclic heterocycles. These compounds have been the subject of research due to their potential pharmacological properties, including their ability to bind to various receptors and their fluorescent properties.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the cyclization of hydrazinoquinazolinone with various one-carbon donors or electrophiles. For instance, the starting material 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one, which is structurally similar to the compound of interest, was synthesized from 3-methylaniline using an innovative route . Similarly, other derivatives have been synthesized from related anilines, such as 2-methyl aniline and 3-methoxy aniline, indicating that the synthesis of the compound would likely follow a comparable innovative synthetic route .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives has been confirmed using X-ray diffraction (XRD) methods. These molecules are non-planar, and the aryl substituents often form a pincer-like conformation . This structural confirmation is crucial as it can influence the compound's interaction with biological targets and its photophysical properties.

Chemical Reactions Analysis

Triazoloquinazoline derivatives have been shown to exhibit solvatochromic properties, with changes in absorption and emission spectra upon the addition of water to their solutions, indicating aggregate formation. Some samples have also demonstrated aggregation-induced emission enhancement . Additionally, the ability of these compounds to detect trifluoroacetic acid (TFA) has been analyzed, with some compounds showing acidochromic behavior upon the presence of TFA .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives include their photophysical characteristics. These compounds have been found to emit a broad range of wavelengths and display high fluorescent quantum yields, up to 94% in toluene solutions. The strongest emission was observed in toluene and in a solid state for certain derivatives . The pharmacological properties of related compounds have also been explored, with some showing high affinity for the benzodiazepine receptor and significant in vivo H1-antihistaminic activity in guinea pigs .

Wissenschaftliche Forschungsanwendungen

- Der Chinazolin-Kern in dieser Verbindung wurde auf sein Potenzial als Antikrebsmittel untersucht. Forscher untersuchen seine zytotoxischen Wirkungen auf Krebszelllinien, Wirkmechanismen und mögliche Synergien mit bestehenden Chemotherapeutika .

- Die Triazol-Gruppierung trägt zur antimikrobiellen Aktivität bei. Wissenschaftler untersuchen ihre Wirksamkeit gegen Bakterien, Pilze und andere Krankheitserreger. Einblicke in die Struktur-Aktivitäts-Beziehung leiten die weitere Optimierung .

- Chinazolin-Derivate weisen häufig neuroprotektive Eigenschaften auf. Forscher untersuchen, ob diese Verbindung neurodegenerative Erkrankungen mildern oder das neuronale Überleben verbessern kann .

- Die aromatischen Amin- und Triazol-Komponenten deuten auf potenzielle entzündungshemmende Wirkungen hin. Studien untersuchen ihre Auswirkungen auf entzündungshemmende Signalwege, Zytokinmodulation und zelluläre Reaktionen .

- Chinazoline sind bekannte Kinase-Inhibitoren. Forscher untersuchen, ob diese Verbindung spezifische Kinasen anspricht, die an Krankheitssignalwegen beteiligt sind, wie z. B. Krebs oder Neurodegeneration .

- Das Triazolochinazolin-Gerüst könnte als molekulare Bildgebungssonde dienen. Wissenschaftler untersuchen seine Bindungsaffinität zu bestimmten Rezeptoren oder Biomolekülen für diagnostische Zwecke .

Antikrebsmittel

Antimikrobielle Eigenschaften

Neuroprotektive Wirkungen

Entzündungshemmende Mittel

Kinase-Inhibitoren

Molekulare Bildgebungssonden

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, structures containing the triazoloquinoxaline scaffold have shown various biological activities such as c-Met inhibition or GABA A modulating activity, and have been incorporated into polymers for use in solar cells . Further optimization for the retrieved hit compounds could also be a potential future direction .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGKGXYRONSGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

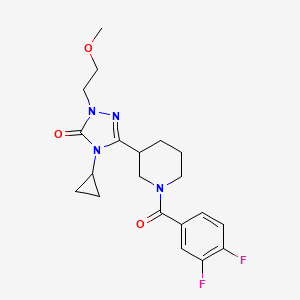

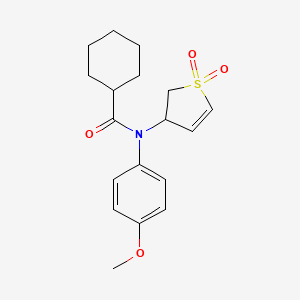

![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)

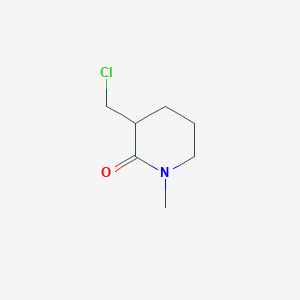

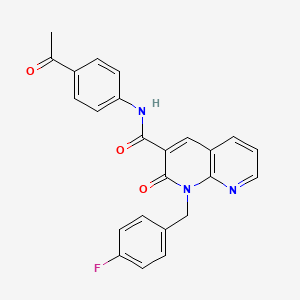

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

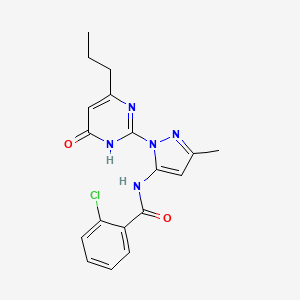

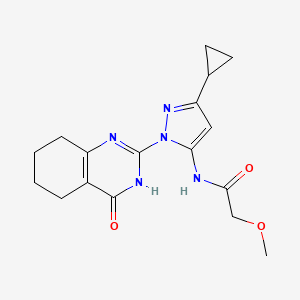

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2540814.png)

![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)